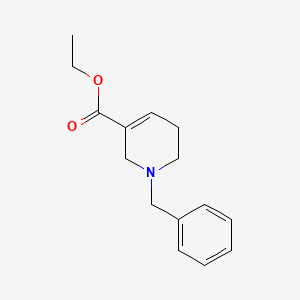

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-9H,2,6,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATVCEPLAPUOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678053 | |

| Record name | Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-41-8 | |

| Record name | Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Partial Reduction of Quaternized Pyridine Systems

One of the primary methods involves the partial reduction of quaternized pyridine derivatives to generate the tetrahydropyridine core. This approach is detailed in patent literature, where a process involves:

- Starting Material : Quaternized pyridine derivatives, specifically ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

- Reagents : Reducing agents such as sodium borohydride or other hydride donors.

- Process : Partial reduction of the pyridine ring to form the tetrahydropyridine system, followed by subsequent functionalization to introduce the carboxylate group at the 3-position.

- The reduction typically occurs under controlled conditions to prevent over-reduction.

- The process involves protection and deprotection steps, especially for sensitive groups.

- Limitations include the use of hazardous reagents like sodium hydride and benzyl bromide, which pose safety and scalability concerns.

Protection, Alkylation, and Deprotection Strategy

Another notable method involves multi-stage transformations, including:

- Protection of the amino group via carbamate formation using di-tert-butyl dicarbonate.

- Alkylation : Methylation of the nitrogen using sodium hydride as a base and methyl iodide as the methylating agent.

- Deprotection : Removal of protecting groups to yield the target tetrahydropyridine derivative.

This method's overall process is complex, involving at least five stages, with key steps summarized as:

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate | Mild base | Protect amino groups |

| Alkylation | Sodium hydride + Iodomethane | Reflux | Methylate nitrogen |

| Deprotection | Acidic or basic conditions | Specific to protecting group | Remove protecting groups |

- Use of costly and hazardous reagents.

- Multiple purification steps, including chromatography.

- Low overall yield (~13.6 molar percent), limiting scalability.

Alternative Synthetic Approaches

Some studies suggest that the synthesis can be achieved through condensation reactions involving amino esters and acylating agents, followed by reduction and cyclization steps. For example:

- Reaction of amino esters with ethyl isocyanatoacetate to form urethanes, which cyclize under basic conditions.

- Substitution reactions with chloropyrimidine derivatives to introduce benzyl groups.

Summary of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Partial reduction of pyridine | Sodium borohydride | Reduction of quaternized pyridine | Direct pathway | Hazardous reagents, low yield |

| Protection and methylation | Di-tert-butyl dicarbonate, sodium hydride, methyl iodide | Protection, methylation, deprotection | Well-established | Multi-step, low yield, hazardous reagents |

| Cyclization via heterocyclic intermediates | Ethyl isothiocyanatoacetate, POCl₃ | Formation of heterocycles, substitution | High selectivity | Complex, multi-step, sensitive intermediates |

| Condensation and cyclization | Amino esters, acylating agents | Stepwise formation of heterocycles | Versatile | Lengthy, requires careful control |

Research Findings and Data Tables

| Study | Key Reagents | Yield | Remarks |

|---|---|---|---|

| US9951012B2 Patent | Quaternized pyridine, sodium borohydride | Low (~13.6%) | Complex, multi-stage, hazardous reagents |

| Stanford Journal | Ethyl isothiocyanatoacetate, methylation agents | Not specified | High-yield heterocycle formation, intermediate step for target synthesis |

| PMC Article | Ethyl 2-(triphenylphosphoranylidene)propionate, triethylamine | Not directly related | Demonstrates complex ester transformations |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyridine derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Research

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has been studied for its potential neuroprotective effects. It is believed to interact with neurotransmitter systems, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

In a study published in the Journal of Medicinal Chemistry, researchers found that derivatives of tetrahydropyridine compounds exhibited significant neuroprotective properties in vitro. This compound was highlighted as a promising lead compound due to its ability to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Synthesis Pathways

This compound can be synthesized through several methods:

- Cyclization Reactions: Utilizing benzylamine and ethyl acetoacetate under acidic conditions.

- N-Alkylation: Involving the reaction of the tetrahydropyridine derivative with benzyl halides.

Potential Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines.

Case Study: Anticancer Effects

A recent investigation published in Cancer Letters demonstrated that compounds similar to this compound showed significant cytotoxic effects against breast cancer cells. The study emphasized the need for further exploration of this compound's mechanism of action and its potential as a therapeutic agent .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Physicochemical Properties

Research Implications

- Structural Flexibility : Substitutions at N1 (e.g., benzyl vs. tosyl) modulate electronic and steric properties, impacting reactivity and bioactivity .

- Crystallographic Insights : Half-chair conformations in tetrahydropyridine rings are stabilized by intramolecular hydrogen bonds, critical for drug design .

- Synthetic Optimization : Phosphine-catalyzed annulations offer efficient routes to complex tetrahydropyridines , while cyclization methods enable functional diversity .

Activité Biologique

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1159982-41-8) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C15H19NO2

- Molecular Weight: 245.32 g/mol

- CAS Number: 1159982-41-8

The compound features a tetrahydropyridine ring, which is known for its diverse biological activities. The presence of the ethyl and benzyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and carboxylation processes. Specific methodologies can vary; however, detailed protocols are often found in specialized chemical literature.

Pharmacological Properties

This compound has been investigated for several biological activities:

-

Anticancer Activity:

- Recent studies have indicated that derivatives of tetrahydropyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in sub-micromolar ranges against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Compound Cell Line IC50 Value (µM) This compound MCF-7 TBD Reference Compound (e.g., Doxorubicin) MCF-7 0.12 - 2.78 - Neuroprotective Effects:

- Antioxidant Activity:

Study on Anticancer Properties

A recent study evaluated the anticancer efficacy of various tetrahydropyridine derivatives including this compound against different cancer cell lines:

- Methodology: Cells were treated with varying concentrations of the compound.

- Findings: The compound exhibited dose-dependent cytotoxicity with significant induction of apoptosis as evidenced by increased caspase activity.

Neuroprotective Study

In another study focusing on neuroprotection:

- Objective: To assess the AChE inhibitory potential.

- Results: The compound demonstrated promising AChE inhibition comparable to known inhibitors like donepezil.

Q & A

Q. What are the key synthetic routes for Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, and how are reaction conditions optimized?

The compound is commonly synthesized via phosphine-catalyzed [4+2] annulation between allenes and imines. A representative protocol involves reacting ethyl ethynyl ether with a benzyl-substituted imine in the presence of a chiral aminophosphine catalyst derived from hydroxyproline. Key optimization steps include:

- Catalyst selection : Chiral aminophosphines (e.g., derived from L-hydroxyproline) improve enantioselectivity, with yields up to 85% reported .

- Solvent and temperature : Reactions are typically conducted in anhydrous THF or toluene at 0–25°C to suppress side reactions.

- Workup : Purification via flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields high-purity crystals suitable for X-ray analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) highlight the following precautions:

Q. How is the compound’s crystal structure validated, and what software tools are recommended?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer. For example, a triclinic system (space group P1) with cell parameters a = 8.2784 Å, b = 10.6116 Å, c = 12.7572 Å has been reported .

- Refinement : SHELXL or SHELXTL software for structure solution and refinement. Hydrogen atoms are added geometrically (C–H = 0.93–0.98 Å) and refined using a riding model .

- Validation : Check for R-factor convergence (<0.05), ADP consistency, and hydrogen-bonding networks. ORTEP-3 is recommended for visualizing thermal ellipsoids .

Advanced Research Questions

Q. How does the tetrahydropyridine ring’s conformation influence the compound’s reactivity or biological activity?

The ring adopts a half-chair conformation with puckering parameters q₂ = 0.344 Å and q₃ = -0.288 Å (Cremer-Pople analysis). Distortions arise from steric interactions between the benzyl group and ester moiety. This conformation:

Q. How can contradictory spectral or crystallographic data be resolved during structural characterization?

Discrepancies often arise from:

- Dynamic disorder : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .

- Twinned crystals : Employ SHELXD for twin refinement or exclude problematic datasets .

- Ambiguous hydrogen positions : Perform neutron diffraction or DFT calculations (e.g., Gaussian09) to validate positions .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Scale-up issues include:

- Catalyst loading : Higher catalyst concentrations (≥10 mol%) may reduce ee due to side reactions. Use flow chemistry to improve mixing .

- Byproduct formation : Monitor for over-annulation products via LC-MS. Optimize stoichiometry (1:1.2 imine:allene ratio) .

- Purification : Replace column chromatography with crystallization-driven dynamic resolution (CDR) to preserve ee >90% .

Q. What analytical methods are recommended for detecting decomposition products under varying conditions?

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina with protein structures (e.g., SARS-CoV-2 Mpro) to identify binding poses. The benzyl group shows hydrophobic interactions with active-site residues .

- MD simulations : AMBER or GROMACS can assess conformational stability in aqueous vs. lipid environments .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.